molecular formula C6H7N B101788 (1-~13~C)Aniline CAS No. 18960-62-8

(1-~13~C)Aniline

Cat. No. B101788
CAS RN: 18960-62-8
M. Wt: 94.12 g/mol
InChI Key: PAYRUJLWNCNPSJ-PTQBSOBMSA-N
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Description

(1-~13~C)Aniline, also known as Benzenamine-1-13C, is an organic compound with the empirical formula 13CC5H7N . It is a stable isotope of Aniline . Aniline is an aromatic amine that serves as a fundamental building block in the synthesis of various organic compounds . It is widely used in the production of dyes, pharmaceuticals, and rubber processing chemicals .


Synthesis Analysis

The synthesis of aniline-based triarylmethanes has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . This process uses Brönsted acidic ionic liquid as a powerful catalyst .


Molecular Structure Analysis

Aniline’s molecular structure is comprised of a benzene ring (C6H5) attached to an amino group (NH2). This results in the chemical formula C6H5NH2 . As an amine, aniline has a lone pair of electrons on the nitrogen atom that can participate in a wide range of chemical reactions .


Chemical Reactions Analysis

Aniline can undergo various reactions due to the presence of a lone pair of electrons on the nitrogen atom . It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation . Aniline can also undergo diazotization reactions, where the amino group is converted into a diazonium salt, which can further react to form various products .

Scientific Research Applications

  • Sensor Applications : Poly(aniline), a derivative of aniline, is extensively used in sensor applications. It functions as an active sensing element when coupled with ligands, leading to alterations in conductivity upon analyte binding. This characteristic is due to its proton-coupled redox chemistry and pH-dependent properties, making it particularly useful in creating sensors for various applications (Shoji & Freund, 2001).

  • Early Stages of Oxidative Polymerization of Aniline : Research on the early stages of the oxidative polymerization of aniline has revealed insights into the formation of aniline oligomers. This process is crucial in understanding the properties and potential applications of polyaniline, a conducting polymer used in various technological applications (Kr̆íž et al., 2009).

  • Conducting Polymers : Aniline is integral in the production of conducting polymers like polyaniline (PANI). PANI has been studied for its potential applications in alternative energy sources, optical information storage, and membrane technologies. Understanding the redox processes involved in its polymerization is key to unlocking these applications (Gospodinova & Terlemezyan, 1998).

  • Spectroscopic Investigations : Spectroscopic studies of aniline derivatives, such as 2,5-difluoroaniline, offer comprehensive insights into their structural and physicochemical properties. These investigations are crucial for understanding the nature of substituted aniline derivatives and their potential applications (Kose et al., 2016).

  • Microwave Spectrum and Structure : Studies on the microwave spectrum and structure of aniline isotopic modifications provide detailed information about the molecular structure, which is essential for its various applications in scientific research (Lister et al., 1974).

  • Electrochromic Devices : Aniline tetramer, a polymer derived from aniline, has applications in the development of electrochromic devices. Such applications demonstrate the versatility of aniline derivatives in advanced technological applications (Chao, 2018).

  • Environmental Applications : Aniline derivatives have been studied for their potential use in environmental cleanup, such as the efficient capture of aniline from aqueous solutions using modified layered double hydroxides (Yu et al., 2017).

  • Photocatalysis : Research on photocatalytic processes, like the conversion of nitrobenzene to aniline under visible light using Pt-decorated calcium titanate nanocrystals, highlights the use of aniline in creating valuable industrial chemicals through eco-friendly methods (Shawky et al., 2020).

Safety And Hazards

Aniline is toxic and can cause several health issues, including methemoglobinemia, a blood disorder . Aniline vapor is heavier than air and may accumulate in low-lying areas . The vapor is combustible . Aniline has a characteristic aromatic or fishy odor which provides adequate warning of acute exposure .

Future Directions

Aniline, also known as phenylamine or aminobenzene, is a simple yet significant organic compound used across a myriad of industrial applications . It is an aromatic amine, recognized by its distinctively pungent, fishy smell . Structural Aspects Aniline’s molecular structure is comprised of a benzene ring (C6H5) attached to an amino group (NH2) . This results in the chemical formula C6H5NH2 . As an amine, aniline has a lone pair of electrons on the nitrogen atom that can participate in a wide range of chemical reactions, enabling it to serve as a precursor for many valuable compounds .

properties

IUPAC Name

(113C)cyclohexatrienamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYRUJLWNCNPSJ-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=[13C](C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584015
Record name (1-~13~C)Aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-~13~C)Aniline

CAS RN

18960-62-8
Record name (1-~13~C)Aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aniline-1-13C
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Synthesis routes and methods I

Procedure details

The procedure of Example I is repeated except that 12.65 g (125 mmoles) of triethylamine is substituted for the pyridine and a mixture of 4.12 g (25 mmoles) of anhydrous copper(II) sulfate and 0.55 g (2.8 mmoles) of anhydrous copper(I) iodide is substituted for the copper(II) chloride. A strong exotherm and a rapid pressure drop of about 1125 psi over the course of a 180 minute residence period is observed. GLC and ALC analyses indicate that 12.56 g (103.7 mmoles) formanilide is formed. Based on aniline as the limiting reagent, a selectivity of 49.3 mole % formanilide at 84.1% aniline conversion is obtained.
Quantity
12.65 g
Type
reactant
Reaction Step One
Quantity
12.56 g
Type
reactant
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Quantity
4.12 g
Type
catalyst
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Quantity
0.55 g
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catalyst
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0 (± 1) mol
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catalyst
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0 (± 1) mol
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Yield
84.1%

Synthesis routes and methods II

Procedure details

A mixture of 1-azido-4-nitrobenzene (0.5 g, 3.0 mmol), propargyl bromide (80% in toluene) (0.7 mL, 0.6 mmol) and toluene (3 mL) in a sealed tube was heated to 60° C. for 24 h. The reaction mixture was cooled to room temperature and concentrated to give two inseparable isomers 4-(4-(bromomethyl)-1H-1,2,3-triazol-1-yl)aniline and 445-(bromomethyl)-1H-1,2,3-triazol-1-yl)aniline in a 2/1 ratio (as judged by analytical HPLC analysis) which were hydrogenated to afford a mixture of 4-(4-methyl-1H-1,2,3-triazol-1-yl)aniline and 4-(5-methyl-1H-1,2,3-triazol-1-yl)aniline.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Twenty grams of nitrobenzene and 1.1 grams of iodo (4-iodophenyl) bis(triphenylphosphine)-palladium was placed in a 300 ml. stainless steel rocking autoclave. This was sealed and pressurized with ethylene to 600 psi and heated to 160° C. This temperature was maintained for 17 hours. The autoclave was then cooled and vented. After opening the vessel the reaction mixture was analyzed by gas chromatography. This analysis showed that 6.8 grams of 2-methylquinoline (54.0% efficiency) was obtained together with 0.6 grams of aniline (7.1% efficiency) and 7 grams of unreacted nitrobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iodo (4-iodophenyl) bis(triphenylphosphine)-palladium
Quantity
1.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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Quantity
6.8 g
Type
reactant
Reaction Step Five
Yield
7.1%

Synthesis routes and methods IV

Procedure details

40.9 parts by weight of an isocyanate mixture of which 40% by weight consists of a tolylene diisocyanate mixture (2,4- and 2,6-isomers in a ratio by weight of 65:35%) and 60% by weight of a polyphenyl polymethylene polyisocyanate (viscosity approximately 200 cP at 25° C.). The polyphenyl polymethylene polyisocyanate was obtained by condensing aniline with formaldehyde, followed by phosgenation.
Quantity
0 (± 1) mol
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[Compound]
Name
65
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

To a vigorously stirred solution of 10.0 grams (0.11 mole) of aniline in 200 ml. of methylene chloride cooled to -78° C. under nitrogen were added by means of a jacketed constant pressure additional funnel 11.7 grams (0.11 mole) of tert.-butyl hypochlorite also cooled to -78° C. This solution was stirred for 10 minutes. The funnel was rinsed with a few ml. of cold methylene chloride and 44 ml. (ca. 5 equivalents) of tetrahydrothiophene was cooled to -78° C., added dropwise to the reaction mixture, and stirred for three hours. In 50 ml. of methanol, 7.0 grams (0.13 mole, 1.2 equivalents) of sodium methoxide were placed in the funnel, cooled, and added quickly to the reaction mixture. The dry-ice/acetone cooling bath was removed and the solution stirred for 2 hours. The reaction was quenched by the addition of 100 ml. of water, the heterogeneous mixture separated, the aqueous layer was extracted two times with 100-ml. portions of methylene chloride. The combined organic layers were washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered. The solvent was removed in vacuo to produce a dark red oil. Fractional distillation of the oil gave 5.03 grams (0.054 mole) of aniline and 6.11 grams (0.034 mole) of 2-(2-tetrahydrothienyl)aniline for a 31% yield based on starting material and a 64% yield based on unrecovered starting material: b.p. 130°-134° C. (0.19 mm), ND26.8 1.6258, IR (neat) 2.92, 3.36, 6.12, 6.70, and 13.40μ, NMR (CCl4)T 7.82 (4H, m), 6.99 (2H, m) 6.06 (2H, s), 5.52 (2H, t), 3.20 (4H, m).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
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0 (± 1) mol
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reactant
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Quantity
7 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-~13~C)Aniline
Reactant of Route 2
(1-~13~C)Aniline
Reactant of Route 3
(1-~13~C)Aniline
Reactant of Route 4
(1-~13~C)Aniline
Reactant of Route 5
(1-~13~C)Aniline
Reactant of Route 6
(1-~13~C)Aniline

Citations

For This Compound
2
Citations
D Kvaskoff, H Lüerssen, P Bednarek… - Journal of the …, 2014 - ACS Publications
… 1- 13 C-Phenyl azide 29 (90 atom % 13 C) was prepared from 1- 13 C-benzoic acid by Schmidt rearrangement to 1- 13 C-aniline followed by diazotization and Sandmeyer reaction with …
Number of citations: 49 pubs.acs.org
C Wentrup - Chemical Reviews, 2017 - ACS Publications
Flash vacuum pyrolysis (FVP) of azides is an extremely valuable method of generating nitrenes and studying their thermal rearrangements. The nitrenes can in many cases be isolated …
Number of citations: 115 pubs.acs.org

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